
3-((2,4-Difluorophenyl)imino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4-Difluorophenyl)imino)indolin-2-one, also known as 2,4-DFPI, is a synthetic heterocyclic compound that has become increasingly studied in recent years due to its unique chemical structure and potential applications. This compound has been found to possess a variety of chemical and biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Scientific Research Applications
3-((2,4-Difluorophenyl)imino)indolin-2-one has been studied extensively in the scientific community due to its potential applications in the fields of medicine and biochemistry. One of the most promising applications of this compound is its potential use as an anti-cancer agent. 3-((2,4-Difluorophenyl)imino)indolin-2-one has been found to inhibit the growth of several cancer cell lines, including human breast cancer cells and human leukemia cells. In addition, 3-((2,4-Difluorophenyl)imino)indolin-2-one has been found to possess anti-inflammatory and anti-viral activities. It has also been studied in the context of its potential use as an anti-depressant agent.
Mechanism of Action
The exact mechanism of action of 3-((2,4-Difluorophenyl)imino)indolin-2-one is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes involved in the metabolism of cancer cells, leading to their death. In addition, 3-((2,4-Difluorophenyl)imino)indolin-2-one has been found to inhibit the activity of certain cytokines, which are proteins involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((2,4-Difluorophenyl)imino)indolin-2-one have been studied extensively in recent years. In vitro studies have shown that 3-((2,4-Difluorophenyl)imino)indolin-2-one can inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to their death. In addition, 3-((2,4-Difluorophenyl)imino)indolin-2-one has been found to possess anti-inflammatory and anti-viral activities. In vivo studies have also revealed that 3-((2,4-Difluorophenyl)imino)indolin-2-one can reduce inflammation and improve the efficacy of certain cancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-((2,4-Difluorophenyl)imino)indolin-2-one in laboratory experiments is its relatively low cost and ease of synthesis. In addition, 3-((2,4-Difluorophenyl)imino)indolin-2-one has been found to possess a variety of biological activities, making it a useful tool for studying the effects of various compounds on biological systems. However, one of the main limitations of 3-((2,4-Difluorophenyl)imino)indolin-2-one is its relatively low solubility, which can make it difficult to work with in some experiments.
Future Directions
The potential applications of 3-((2,4-Difluorophenyl)imino)indolin-2-one are still being explored. One of the main future directions for this compound is its potential use as an anti-cancer agent. In addition, further research is needed to understand the exact mechanism of action of 3-((2,4-Difluorophenyl)imino)indolin-2-one and to determine its efficacy in vivo. Other potential future directions include the use of 3-((2,4-Difluorophenyl)imino)indolin-2-one as an anti-inflammatory agent, an anti-viral agent, and an anti-depressant agent.
Synthesis Methods
3-((2,4-Difluorophenyl)imino)indolin-2-one can be synthesized through a variety of methods, including the condensation of 2,4-difluorobenzaldehyde with indolin-2-one in the presence of piperidine as a catalyst. This method produces a yield of up to 89% and provides a relatively simple route for the production of 3-((2,4-Difluorophenyl)imino)indolin-2-one.
properties
IUPAC Name |
3-(2,4-difluorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-8-5-6-12(10(16)7-8)17-13-9-3-1-2-4-11(9)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWGCBVNGCNSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(C=C(C=C3)F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Difluorophenyl)imino)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



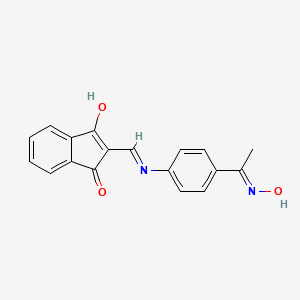
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)

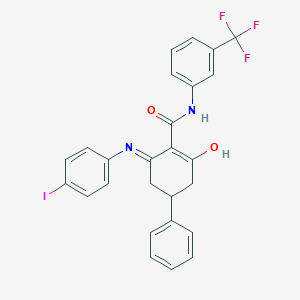
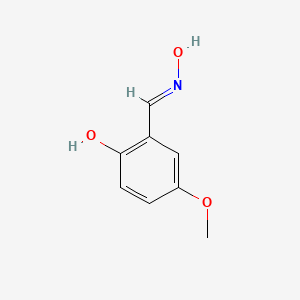

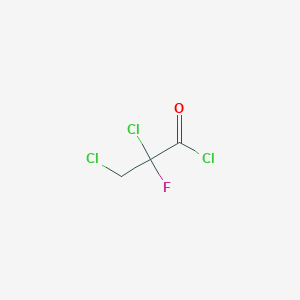
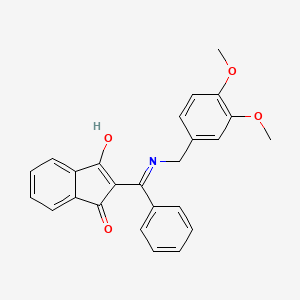
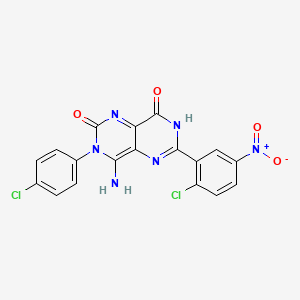
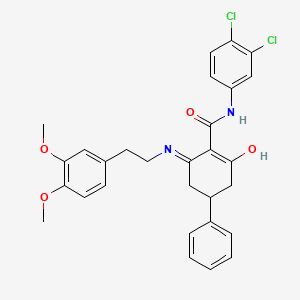
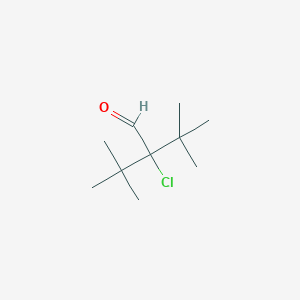
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)